molecular formula C9H9IN4 B8332781 1-(4-Amino-3-iodo-5-methyl-phenyl)-1,2,4-triazole

1-(4-Amino-3-iodo-5-methyl-phenyl)-1,2,4-triazole

Cat. No. B8332781
M. Wt: 300.10 g/mol
InChI Key: SNZAOEXWIMBEFE-UHFFFAOYSA-N
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Patent
US04783467

Procedure details

Iodine monochloride (5.103 g) was added dropwise to a stirred solution of 1-(4-amino-3-methylphenyl)-1,2,4-triazole (5.22 g) and sodium acetate (2.583 g) in acetic acid (100 cm3). After 16 hours volatile material was removed in vacuo and the residue was partitioned between dichloromethane (100 cm3) and sodium carbonate solution (50 cm3). The organic phase was washed with sodium thiosulphate solution (10 g in 50 cm3 water), dried (MgSO4) and evaporated to give a solid which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with ethyl acetate. Combination and evaporaton of the appropriate fractions gave a solid which was recrystallised from ethyl acetate-ether to afford the title compound, m.p. 151°-154° (3.1 g).
Quantity
5.103 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
2.583 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]Cl.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[CH:6][C:5]=1[CH3:15].C([O-])(=O)C.[Na+]>C(O)(=O)C>[NH2:3][C:4]1[C:5]([CH3:15])=[CH:6][C:7]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[CH:8][C:9]=1[I:1] |f:2.3|

Inputs

Step One
Name
Quantity
5.103 g
Type
reactant
Smiles
ICl
Name
Quantity
5.22 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)N1N=CN=C1)C
Name
Quantity
2.583 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 16 hours volatile material was removed in vacuo
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane (100 cm3) and sodium carbonate solution (50 cm3)
WASH
Type
WASH
Details
The organic phase was washed with sodium thiosulphate solution (10 g in 50 cm3 water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Combination and evaporaton of the appropriate fractions gave a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate-ether

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1C)N1N=CN=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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